physicochemical properties of 5-Fluoro-3-iodo-1-methyl-1H-indazole
physicochemical properties of 5-Fluoro-3-iodo-1-methyl-1H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-iodo-1-methyl-1H-indazole
Introduction
5-Fluoro-3-iodo-1-methyl-1H-indazole, a halogenated indazole derivative, is a compound of significant interest within medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of fluorine and iodine atoms, make it a valuable heterocyclic building block for the synthesis of novel therapeutic agents.[][2] This guide provides a comprehensive overview of its core physicochemical properties, offering researchers, scientists, and drug development professionals a technical framework for its handling, characterization, and application. The methodologies detailed herein are grounded in established analytical principles to ensure robust and reproducible results.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These data points are crucial for procurement, registration, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 1060817-10-8 | [3][4] |
| Molecular Formula | C₈H₆FIN₂ | [5] |
| Molecular Weight | 276.05 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Storage Conditions | Store at 0-8 °C under inert gas | [5] |
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
The assessment of purity is a critical first step in characterizing any research compound. RP-HPLC is the predominant technique for this purpose due to its high resolution, robustness, and quantitative accuracy for small molecules.[6][7]
Expertise & Rationale
The principle of RP-HPLC is the partitioning of an analyte based on its hydrophobicity.[6] The analyte is introduced into a polar mobile phase and travels through a non-polar (hydrophobic) stationary phase, typically a silica-based support with C18 alkyl chains.[8] More hydrophobic molecules, like the indazole core of the topic compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[6] A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is employed to elute compounds across a range of polarities and ensure sharp peaks.[6]
Suggested RP-HPLC Protocol
This protocol provides a starting point for method development. Optimization of the gradient, flow rate, and detection wavelength is recommended for achieving the best separation.
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Sample Preparation:
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Accurately weigh approximately 1 mg of 5-Fluoro-3-iodo-1-methyl-1H-indazole.
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Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
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Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
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Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
Use a standard HPLC or UHPLC system equipped with a UV detector.[9]
-
The parameters in the table below serve as a robust starting point.
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| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is the standard for small hydrophobic molecules. The smaller particle size (UHPLC) provides higher resolution and faster run times.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent used in RP-HPLC due to its low viscosity and UV transparency.[8] |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength. |
| Injection Volume | 2 µL | A small injection volume prevents peak distortion and column overloading. |
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Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
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Workflow Visualization
Caption: RP-HPLC workflow for purity assessment.
Thermal Analysis: Melting Point
The melting point is a fundamental intensive property used for identification and as an indicator of purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.
Expertise & Rationale
The process involves heating a small, packed sample of the compound slowly and observing the temperature range from the first sign of melting to the complete liquefaction of the solid. A slow heating rate (~1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[11] A preliminary, rapid determination can be performed to quickly identify the approximate melting point, saving time during the precise measurement.
Melting Point Determination Protocol
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Sample Preparation:
-
If the compound is not a fine powder, gently grind a small amount using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a packed column height of about 3 mm.[11]
-
-
Apparatus Setup (Mel-Temp or similar):
-
Ensure the heating block is clean and at room temperature.
-
Insert the packed capillary tube into the sample holder.
-
Place a calibrated thermometer or temperature probe in the designated well.[10]
-
-
Measurement:
-
Turn on the apparatus and set a rapid heating rate to determine an approximate melting point.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat it, slowing the rate to 1-2°C per minute once the temperature is within 10°C of the expected melting point.[11]
-
Record the temperature (T1) when the first drop of liquid appears.
-
Record the temperature (T2) when the last solid crystal melts.
-
The melting point is reported as the range T1 - T2.
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Workflow Visualization
Caption: Workflow for melting point determination.
Aqueous Solubility
Aqueous solubility is a critical parameter in drug development, as a compound must be in solution to be absorbed and exert a biological effect.[12] Nearly 40% of drug candidates fail due to low water solubility.[12]
Expertise & Rationale
The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[12] This method involves creating a saturated solution by agitating an excess of the solid compound in the aqueous medium over an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and solid states.[13] This contrasts with kinetic solubility, which often measures the point of precipitation from a stock solution (e.g., in DMSO) and can lead to supersaturated, artificially high values.[14] For foundational characterization, thermodynamic solubility is the more reliable and relevant measure.
Shake-Flask Solubility Protocol
-
Preparation:
-
Add an excess amount of 5-Fluoro-3-iodo-1-methyl-1H-indazole (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
The amount added should be sufficient to ensure some solid remains undissolved at equilibrium.[12]
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vial to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove all undissolved solid.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as the RP-HPLC method described in Section 2.
-
Prepare a calibration curve using known concentrations of the compound to determine the concentration in the filtrate accurately.
-
The resulting concentration is the thermodynamic solubility.
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Workflow Visualization
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 1060817-10-8|5-Fluoro-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. researchgate.net [researchgate.net]
- 8. 低分子HPLC [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
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